N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide

Description

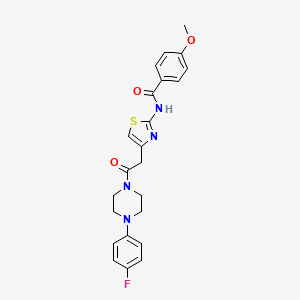

N-(4-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide is a thiazole-piperazine hybrid compound featuring a 4-fluorophenyl-substituted piperazine ring and a 4-methoxybenzamide group attached to the thiazole core. Thiazole and piperazine moieties are well-documented in medicinal chemistry for their roles in enzyme inhibition, receptor binding, and pharmacokinetic modulation .

Properties

IUPAC Name |

N-[4-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN4O3S/c1-31-20-8-2-16(3-9-20)22(30)26-23-25-18(15-32-23)14-21(29)28-12-10-27(11-13-28)19-6-4-17(24)5-7-19/h2-9,15H,10-14H2,1H3,(H,25,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HISKUDUXIJISLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of the compound N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide are currently unknown. The compound is a derivative of thiazole, a heterocyclic compound that has been found to be a key component in various drugs and biologically active agents. .

Mode of Action

Thiazole derivatives are known to interact with biological systems in various ways, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors.

Biological Activity

N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide) is a compound that has garnered attention in pharmaceutical research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant studies.

Chemical Structure and Properties

The compound can be described using the following structural formula:

- Molecular Formula : C₃₄H₃₆FN₅O₂

- Molecular Weight : 565.68 g/mol

- CAS Number : 1094873-14-9

This compound exhibits biological activity primarily through modulation of neurotransmitter systems and inhibition of specific kinases. The presence of the piperazine moiety suggests potential interactions with serotonin receptors, while the thiazole and benzamide components may contribute to its kinase inhibitory properties.

Antitumor Effects

Recent studies have indicated that this compound exhibits significant antitumor activity. For instance, in vitro assays demonstrated that it inhibits cell proliferation in various cancer cell lines, notably those associated with RET (rearranged during transfection) kinase mutations. The compound showed IC50 values in the low micromolar range, indicating potent activity against these targets .

Neuropharmacological Effects

The piperazine structure is associated with a range of neuropharmacological activities. In particular, compounds with similar structures have been shown to act as antagonists at serotonin receptors (5-HT6), which are implicated in mood regulation and cognitive functions. This suggests that this compound may also possess antidepressant or anxiolytic properties .

In Vitro Studies

In a series of in vitro experiments, this compound was tested against several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 5.6 |

| MCF7 (Breast Cancer) | 3.8 |

| HCT116 (Colon Cancer) | 7.1 |

These results indicate that the compound has a selective inhibitory effect on cancer cell proliferation.

Animal Studies

In vivo studies involving murine models have further supported the antitumor potential of this compound. Mice treated with this compound exhibited a significant reduction in tumor size compared to control groups, alongside improved survival rates .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research indicates that compounds similar to N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide exhibit notable antitumor properties. For instance, derivatives containing thiazole moieties have been synthesized and evaluated for their ability to inhibit tumor growth in various cancer cell lines. These compounds often target specific molecular pathways involved in cell proliferation and survival, making them promising candidates for cancer therapy .

Neuropharmacology

The piperazine core structure present in this compound is associated with various neuropharmacological activities. Compounds with similar structures have been studied for their effects on serotonin receptors, which play a crucial role in mood regulation and anxiety disorders. For example, certain piperazine derivatives have shown high affinity and selectivity for serotonin receptor subtypes, suggesting potential applications in treating depression and anxiety disorders .

Pharmacological Studies

Mechanism of Action

Studies have demonstrated that this compound may exert its effects through multiple mechanisms. These include inhibition of specific kinases involved in cancer progression and modulation of neurotransmitter systems related to mood disorders. The dual action on both cancer cells and neuropharmacological targets highlights the versatility of this compound in therapeutic applications .

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings. For instance, a study involving a benzamide derivative showed significant antitumor effects in patients with advanced cancer, leading to prolonged survival rates in a subset of treated individuals . Such findings underscore the potential clinical relevance of this compound).

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of compounds like this compound). Modifications to the piperazine ring or the thiazole moiety can significantly influence biological activity. Researchers are actively investigating various analogs to enhance potency, selectivity, and reduce side effects .

Data Table: Summary of Research Findings

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The 4-fluorophenyl group attached to the piperazine ring is susceptible to nucleophilic aromatic substitution under basic or acidic conditions. This reaction typically targets the electron-deficient aromatic ring due to the electron-withdrawing fluorine substituent.

-

Example: Reaction with morpholine under Buchwald–Hartwig conditions yields analogs with modified piperazine substituents .

Amide Hydrolysis

The benzamide and 2-oxoethyl groups undergo hydrolysis under acidic or alkaline conditions, yielding carboxylic acids or amines.

| Reaction | Conditions | Product | References |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 6h | 4-Methoxybenzoic acid + thiazole-amine intermediate | |

| Alkaline hydrolysis | NaOH/EtOH, 60°C, 4h | Sodium carboxylate derivatives |

-

Kinetic studies indicate the 4-methoxy group slows hydrolysis compared to unsubstituted benzamides .

Oxidation

-

Thiazole ring : Susceptible to oxidation at the sulfur atom, forming sulfoxides or sulfones under strong oxidants like m-CPBA .

-

Piperazine : Oxidized to pyrazine derivatives under MnO₂ or RuO₄ conditions .

Reduction

Cross-Coupling Reactions

The thiazole and benzamide moieties participate in palladium-catalyzed cross-couplings:

| Reaction | Conditions | Product | References |

|---|---|---|---|

| Suzuki-Miyaura coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Biaryl derivatives | |

| Buchwald–Hartwig amination | Pd₂(dba)₃, XPhos, dioxane | N-arylpiperazine analogs |

-

Example: Coupling with 4-bromophenylboronic acid introduces biaryl systems at the thiazole C-4 position .

Methoxy Group Modifications

-

Demethylation : BBr₃ in DCM converts the 4-methoxy group to a hydroxyl group for further derivatization .

-

Etherification : Reaction with alkyl halides forms mixed ethers (e.g., ethoxy, propoxy) .

Piperazine Alkylation/Acylation

-

N-alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .

-

Acylation : Acetyl chloride or anhydrides yield N-acylpiperazine derivatives .

Stability Under Physiological Conditions

Studies on analogs suggest:

-

pH-dependent degradation : Rapid hydrolysis in gastric fluid (pH 1.2) but stability in plasma (pH 7.4) .

-

Photodegradation : UV light induces cleavage of the thiazole ring, forming sulfenic acid intermediates .

Mechanistic Insights from Analogous Compounds

-

Thiazole ring : Electrophilic substitutions occur preferentially at C-5 due to electron-donating effects of the adjacent amine .

-

Piperazine : Steric hindrance from the 4-fluorophenyl group slows N-alkylation kinetics compared to unsubstituted piperazines .

Synthetic Routes and Key Intermediates

A representative synthesis pathway involves:

-

Thiazole formation : Condensation of thiourea with α-bromoketones .

-

Piperazine coupling : Buchwald–Hartwig amination to attach the 4-fluorophenylpiperazine .

-

Benzamide incorporation : EDC/HOBt-mediated amide coupling .

Reaction Optimization Data

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

Key Observations :

- Substituent Effects: The target compound’s 4-methoxybenzamide group may enhance solubility compared to analogs with non-polar substituents (e.g., p-tolyl in compound 15) . The dual methoxy groups in compound 18 result in a higher molecular weight and melting point, suggesting increased crystallinity .

- Fluorine Impact : Fluorine substituents (e.g., compound 30) correlate with higher melting points, likely due to strong intermolecular interactions (e.g., C–F···H bonds) .

Pharmacological and Functional Insights

- P-glycoprotein (P-gp) Inhibition : Compound 4 (a piperazine-thiazole derivative) increased paclitaxel bioavailability by 56–106.6% via P-gp inhibition . This highlights the scaffold’s utility in overcoming multidrug resistance.

- Matrix Metalloproteinase (MMP) Inhibition : Thiazole-piperazine hybrids (e.g., compound 18) showed anti-inflammatory activity by modulating MMPs, suggesting the target compound may share similar mechanisms .

Structure-Activity Relationships (SAR)

- Piperazine Substituents : 4-Fluorophenyl groups enhance lipophilicity and receptor binding, as seen in compound 15’s moderate yield and stability .

- Thiazole Substituents : Polar groups (e.g., methoxy in the target compound) improve solubility but may reduce membrane permeability compared to hydrophobic analogs like compound 30 .

- Acetamide vs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide?

- Answer: The compound can be synthesized via microwave-assisted or conventional methods. Microwave irradiation reduces reaction time and improves yield by promoting efficient coupling of the thiazole and piperazine moieties. Key steps include:

- Alkylation of 4-(4-fluorophenyl)piperazine with 2-chloroacetylthiazole.

- Subsequent condensation with 4-methoxybenzamide under basic conditions (e.g., K₂CO₃ in acetonitrile).

- Characterization via IR, -NMR, and mass spectrometry for purity validation .

Q. How can structural confirmation of this compound be achieved using advanced analytical techniques?

- Answer: X-ray crystallography (e.g., single-crystal XRD) resolves the 3D configuration, particularly the orientation of the piperazine and thiazole rings. Complementary techniques include:

- High-resolution mass spectrometry (HRMS) for molecular formula validation.

- -NMR to confirm carbonyl (2-oxoethyl) and methoxybenzamide functionalities .

Q. What preliminary pharmacological screening strategies are recommended for this compound?

- Answer: Prioritize receptor-binding assays (e.g., dopamine D₂ and serotonin 5-HT₁A/2A receptors) due to structural similarity to atypical antipsychotics. Use radioligand displacement assays with [³H]spiperone for D₂ affinity and [³H]ketanserin for 5-HT₂A. Initial in vitro cytotoxicity studies (MTT assay) in hepatic cell lines (e.g., HepG2) assess metabolic safety .

Advanced Research Questions

Q. How do substituent variations on the piperazine or thiazole rings influence bioactivity?

- Answer: Structure-activity relationship (SAR) studies reveal:

- Piperazine modifications: Fluorine at the 4-position enhances blood-brain barrier penetration. Bulkier groups (e.g., pyridinyl) reduce off-target binding.

- Thiazole substitutions: Electron-withdrawing groups (e.g., Cl) improve metabolic stability but may reduce solubility.

- Data-driven approach: Compare IC₅₀ values across analogs using multivariate regression to identify critical substituents .

Q. What computational strategies are effective for predicting binding modes to neurological targets?

- Answer: Molecular docking (AutoDock Vina) with homology-modeled dopamine D₂ receptors identifies key interactions:

- Hydrogen bonding between the 2-oxoethyl group and Asp114.

- π-π stacking of the 4-methoxybenzamide with Phe388.

- Validate predictions with molecular dynamics simulations (NAMD) to assess binding stability over 100 ns .

Q. How can contradictory data on receptor selectivity be resolved?

- Answer: Contradictions often arise from assay conditions (e.g., cell type, ligand concentration). Mitigation strategies:

- Standardize protocols using HEK293 cells expressing humanized receptors.

- Perform competitive binding assays with reference ligands (e.g., clozapine for 5-HT₂A).

- Apply statistical meta-analysis to reconcile discrepancies across studies .

Q. What methodologies optimize metabolic stability without compromising potency?

- Answer: Introduce deuterium at metabolically labile sites (e.g., methyl groups) to slow CYP450-mediated oxidation. Pair with in vitro microsomal stability assays (human liver microsomes) to quantify half-life improvements. Balance lipophilicity (LogP) via O-methylation or fluorination to maintain CNS penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.